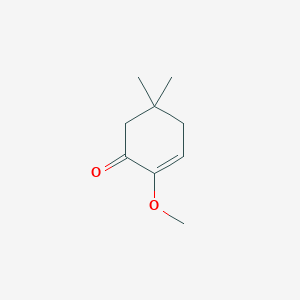

2-Methoxy-5,5-dimethylcyclohex-2-enone

Description

2-Methoxy-5,5-dimethylcyclohex-2-enone is a substituted cyclohexenone featuring a methoxy group at the 2-position and two methyl groups at the 5,5-positions. This compound is part of a broader class of cyclohexenone derivatives, which are widely utilized in organic synthesis due to their conjugated enone system. The methoxy group acts as an electron-donating substituent, stabilizing the enone through resonance and influencing its reactivity in cycloadditions, nucleophilic additions, and condensation reactions.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methoxy-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-9(2)5-4-8(11-3)7(10)6-9/h4H,5-6H2,1-3H3 |

InChI Key |

JRGZHRJEKVTXCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=C(C(=O)C1)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methoxy-5,5-dimethylcyclohex-2-enone, highlighting differences in reactivity, applications, and biological activity:

Key Differences in Reactivity:

- Electronic Effects: The methoxy group in this compound donates electrons via resonance, activating the enone for electrophilic attacks. In contrast, electron-withdrawing groups (e.g., Cl in 3-(2,3-dichlorostyryl)-5,5-dimethylcyclohex-2-enone) deactivate the enone toward nucleophilic additions .

- Steric Effects: Substituents at the 3-position (e.g., NH₂, styryl) introduce steric hindrance, affecting reaction pathways. For example, 5,5-dimethylcyclohex-2-enone undergoes efficient [4+2] cycloadditions, while methyl substituents on the enone double bond inhibit reactivity .

- Multi-Component Reactions: 3-Amino-5,5-dimethylcyclohex-2-enone participates in one-pot syntheses of N-arylquinolines and polyhydroquinolines due to its nucleophilic amino group, a feature absent in the methoxy analog .

Physical and Spectral Properties:

- Spectral characterization (e.g., IR, NMR) would show distinct signals for the OCH₃ group (~3.3 ppm in ¹H NMR) .

- Styryl Derivatives: Conjugation in 3-(2,3-dichlorostyryl)-5,5-dimethylcyclohex-2-enone results in UV-Vis absorption shifts, making it suitable for optoelectronic applications .

Preparation Methods

Mechanism and General Procedure

The Stork-Danheiser reaction enables the regioselective introduction of alkoxy groups at the α-position of cyclic enones. For 2-methoxy-5,5-dimethylcyclohex-2-enone, the protocol involves two stages:

-

Synthesis of Methoxy-Substituted Vinylogous Esters :

-

Reductive Elimination :

Experimental Data and Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Alkylation Base | K₂CO₃ in DMF | 85–90 | |

| Reduction Agent | LiAlH₄ (0.4 equiv) | 95 | |

| Acid Quenching | 1N HCl at 0°C | – | |

| Purification | Column Chromatography (Hexane:EtOAc) | – |

Notable Observations :

-

Solvent-free conditions during reduction improve yield by minimizing side reactions.

-

Excess LiAlH₄ (>0.5 equiv) leads to over-reduction, forming undesired alcohols.

Nucleophilic Substitution of Halogenated Intermediates

Bromoenone Precursors and Methoxylation

Halogenated cyclohexenones serve as intermediates for introducing methoxy groups via nucleophilic substitution.

Synthesis of 2-Bromo-5,5-dimethylcyclohex-2-enone

Methoxy Group Introduction

Data Table: Substitution Efficiency

| Halogen | Nucleophile | Temp (°C) | Yield (%) |

|---|---|---|---|

| Br | NaOMe | 60 | 78 |

| Br | KOMe | 80 | 65 |

Critical Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may necessitate longer reaction times.

Epoxide Ring-Opening with Methoxide

Epoxidation and Methoxylation

Epoxides derived from cyclohexenones undergo ring-opening with methoxide to install the methoxy group.

Epoxidation of 5,5-Dimethylcyclohex-2-enone

Methoxide-Mediated Ring-Opening

Comparative Analysis of Epoxide Methods

Advantage : Epoxide route avoids harsh reducing agents, suitable for acid-sensitive substrates.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Stork-Danheiser | 95 | High | Moderate |

| Nucleophilic Substitution | 78 | Moderate | Low |

| Epoxide Ring-Opening | 75 | Low | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-5,5-dimethylcyclohex-2-enone, and how are reaction conditions optimized?

- Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation, where 5,5-dimethylcyclohexane-1,3-dione (dimedone) reacts with a methoxy-substituted benzaldehyde derivative under acidic or basic catalysis. For example, and describe the use of organocatalysts or nanocatalysts (e.g., Ni nanoparticles) in ethanol at room temperature, achieving yields >75%. Key optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., mandelic acid) or green nanocatalysts (e.g., dendritic mesoporous nanosilica) improve efficiency and reduce toxicity .

- Solvent choice : Ethanol or water is preferred for greener synthesis .

- Reaction monitoring : TLC or NMR tracking ensures reaction completion within 25–60 minutes .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methoxy (-OCH₃), enone (C=O), and dimethyl (C(CH₃)₂) groups. For instance, in , methoxy protons appear at δ 3.3–3.5 ppm, while enone carbonyls resonate at δ 189 ppm in 13C NMR.

- FT-IR : Confirms C=O stretching (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 413 in ) validate the molecular formula .

Q. How is crystallographic data analyzed to resolve the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. details parameters for a related compound:

- Crystal system : Monoclinic (P2₁/n) with unit cell dimensions a = 7.208 Å, b = 13.824 Å, c = 15.022 Å .

- Data refinement : R values <0.1 indicate high accuracy. Displacement parameters and H-bonding networks are analyzed using WinGX/ORTEP .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

- Methodological Answer : Discrepancies in bond lengths/angles or thermal motion may arise from disordered solvent molecules or twinning. Strategies include:

- Multi-scan absorption correction : Tools like SADABS (Bruker) mitigate intensity errors .

- Twinned refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .

- Validation tools : CheckCIF (IUCr) flags geometric outliers, which are manually adjusted .

Q. What green chemistry approaches enhance the sustainability of synthesizing this compound?

- Methodological Answer :

- Catalyst design : Ni nanoparticles (NiNPs) or organocatalysts (e.g., mandelic acid) replace toxic metal catalysts, reducing waste ( ).

- Solvent-free or aqueous conditions : reports ethanol as a reusable solvent with nanocatalysts, achieving 95% atom economy.

- Microwave/ultrasound assistance : Accelerates reaction times (e.g., 25 minutes vs. hours) .

Q. How do electronic and steric effects of the methoxy group influence the reactivity of this compound?

- Methodological Answer : The methoxy group’s electron-donating nature stabilizes intermediates via resonance, directing electrophilic substitution. For example:

- Enone reactivity : Methoxy groups increase carbonyl electrophilicity, facilitating nucleophilic additions (e.g., Michael acceptors in ).

- Steric hindrance : Dimethyl and methoxy groups at C5 and C2 restrict ring puckering, as quantified by Cremer-Pople coordinates ( ). Computational studies (DFT) can model these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.